PEG3 Linker Length Confers Superior Degradation Potency in ERα PROTACs Compared to PEG2 and PEG4
A direct comparison of linker length on PROTAC-mediated degradation of Estrogen Receptor alpha (ERα) revealed that the PEG3 linker-containing construct, LCL-ER(dec), demonstrated the highest degradation activity compared to its PEG2 and PEG4 analogs [1]. This finding underscores that the 3-unit PEG spacer in Bis-(Mal-PEG3)-PH-N-succinimidyl acetate provides an optimal balance of length and conformational flexibility for this target, a property not guaranteed by shorter (PEG2) or longer (PEG4) linkers.
| Evidence Dimension | ERα degradation activity |
|---|---|
| Target Compound Data | PEG3 linker (LCL-ER(dec)) showed the highest degradation activity [1]. |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4) showed lower degradation activity [1]. |
| Quantified Difference | Not explicitly quantified, but PEG3 was identified as 'the most active' [1]. |
| Conditions | In vitro cell-based assay measuring ERα protein levels by Western blotting [1]. |
Why This Matters
This data demonstrates that linker length is not arbitrary; a PEG3 spacer can be the empirically superior choice for achieving maximal degradation of certain targets, directly influencing the procurement decision for building a successful PROTAC library.
- [1] Pharmaceutical Society of Japan. (n.d.). MEDCHEM NEWS Vol. 33 No. 2, p. 24. Retrieved from https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html View Source
